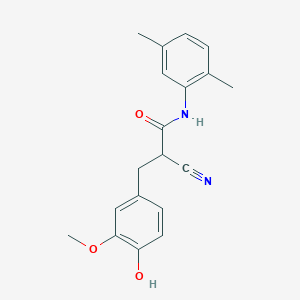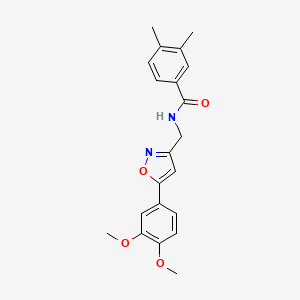![molecular formula C14H12BrClFNO2 B2750407 4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol CAS No. 329059-11-2](/img/structure/B2750407.png)
4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol is a complex organic compound characterized by its bromine, chlorine, and fluorine atoms, as well as a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol typically involves multiple steps, starting with the bromination of 2-methoxybenzenol followed by the introduction of the chloro and fluoro groups. The anilino group is then added through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, producing simpler aromatic compounds.
Substitution: Substitution reactions are common, where one of the halogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Aromatic amines and other reduced forms.
Substitution: Amines, ethers, and other substituted aromatic compounds.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Medicine: The compound has potential medicinal applications, including as a precursor for pharmaceuticals. Its unique structure may be useful in designing drugs with specific biological activities.
Industry: In the industry, it can be used in the production of dyes, pigments, and other chemical products that require halogenated aromatic compounds.
作用機序
The mechanism by which 4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can include binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.
類似化合物との比較
4-Bromo-2-fluoroaniline
4-Chloro-2-fluoroaniline
2-Methoxybenzenol
Uniqueness: 4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol is unique due to its combination of halogen atoms and methoxy group, which provides distinct chemical properties compared to its similar compounds
特性
IUPAC Name |
4-bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClFNO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-10-2-3-12(17)11(16)6-10/h2-6,18-19H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZGHXFSFRIQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC(=C(C=C2)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butylN-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)
![1-(cyclopropanesulfonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2750327.png)
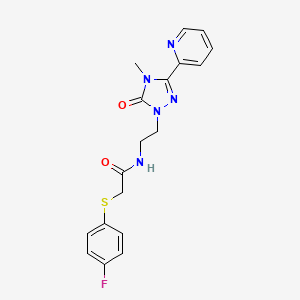
![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)
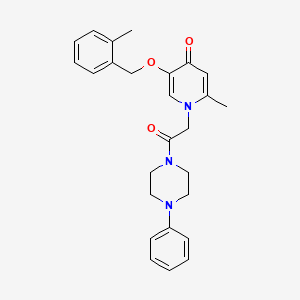
![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2750333.png)
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B2750334.png)
![ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate](/img/structure/B2750336.png)
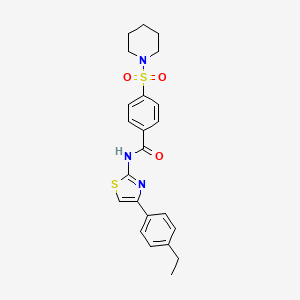
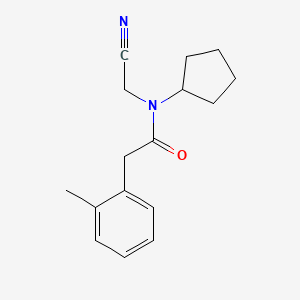
![6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2750341.png)
![N-Methyl-4-[(1-methylcyclopropyl)methyl-prop-2-enoylamino]benzamide](/img/structure/B2750342.png)
